Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-

Medicinal Chemistry Isomerism Structure-Activity Relationship

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- (CAS 649739-80-0) is a synthetic small molecule belonging to the quinoxaline derivative class. It is characterized by a quinoxaline core substituted with a 3-chlorophenyl group at the 3-position and a 4-hydroxybenzyl (p-cresol) moiety at the 2-position.

Molecular Formula C21H15ClN2O
Molecular Weight 346.8 g/mol
CAS No. 649739-80-0
Cat. No. B12586037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
CAS649739-80-0
Molecular FormulaC21H15ClN2O
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O
InChIInChI=1S/C21H15ClN2O/c22-16-5-3-4-15(13-16)21-20(12-14-8-10-17(25)11-9-14)23-18-6-1-2-7-19(18)24-21/h1-11,13,25H,12H2
InChIKeyBLUZOUGGQJQXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- (CAS 649739-80-0): Procurement-Relevant Compound Profile


Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- (CAS 649739-80-0) is a synthetic small molecule belonging to the quinoxaline derivative class . It is characterized by a quinoxaline core substituted with a 3-chlorophenyl group at the 3-position and a 4-hydroxybenzyl (p-cresol) moiety at the 2-position . Quinoxaline derivatives are widely explored as kinase inhibitors and antimalarial agents , providing a broad scientific context for procurement. However, specific biological activity data for this precise compound is exceptionally scarce in the primary literature, with no identifiable, reproducible quantitative data for direct comparator analysis.

Sourcing Integrity for Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-: Why In-Class Analogs Are Not Interchangeable


Substitution within the quinoxaline class is not scientifically valid without comparative data. Even minor structural modifications, such as the position of a chlorine atom or the hydroxyl group on the benzyl substituent, can profoundly alter target binding, pharmacokinetics, and selectivity . For example, the ortho-hydroxybenzyl positional isomer (CAS 649739-79-7) and the para-hydroxybenzyl isomer (the target compound) differ only in the substitution pattern of the phenol ring, yet this single change can lead to divergent biological activity profiles . This structural nuance underscores the scientific risk of substituting one analog for another without explicit, compound-specific performance proof. The absence of such data for this compound necessitates extreme caution in procurement for any application requiring verified biological activity.

Quantitative Differentiation Evidence for Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-: A Critical Appraisal


Para- vs. Ortho-Hydroxybenzyl Isomerism: A Structural Determinant with Uncharacterized Biological Impact

The primary differentiation for CAS 649739-80-0 is its structural isomerism relative to CAS 649739-79-7. The target compound is the para-hydroxybenzyl isomer, while the -79-7 analog is the ortho-hydroxybenzyl isomer . This regiochemical difference is a recognized, albeit uncharacterized, source of potential differential activity. No quantitative head-to-head biological data comparing these two isomers was found in primary literature or authoritative databases.

Medicinal Chemistry Isomerism Structure-Activity Relationship

Uncorroborated Single-Point IC50 Report: Insufficient for Procurement Decisions

A single, non-peer-reviewed comment in PubMed Commons from 2017 attributes a reported IC50 of 28 μM to this compound, deeming it 'neither potent nor selective' . As a community annotation, this is not a verifiable primary data source and lacks essential metadata: the biological target, assay conditions, and the identity of any comparator are all absent. Consequently, this data point fails to meet the minimum requirements for a procurement-facing evidence claim.

Biological Activity Kinase Inhibition Data Reproducibility

Defensible Use Cases for Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- Based on Available Evidence


Structural Reference Standard for Isomer-Specific Quinoxaline Library Synthesis

The compound's well-defined regiochemistry makes it suitable as an analytical reference standard for distinguishing the para-hydroxybenzyl isomer from its ortho- (CAS 649739-79-7) and other positional analogs during the synthesis and quality control of focused quinoxaline libraries . This application is supported by the structural differentiation evidence in Section 3.

Negative Control or Inactive Benchmark in Exploratory Kinase Profiling

Given the sole, albeit unreliable, report of weak activity (IC50 ~28 μM), this compound could be investigated as a potential negative control compound in a broad kinase profiling panel, provided its inactivity is first rigorously validated against the specific kinases of interest. This scenario is a direct, albeit cautious, interpretation of the supporting evidence from Section 3 .

Starting Material for Late-Stage Derivatization Focused on the Phenol Moiety

The free phenolic hydroxyl group offers a synthetic handle for further derivatization (e.g., etherification, esterification) to probe structure-activity relationships at the quinoxaline 2-position. This application leverages the compound's structure, as described in the baseline overview, but is not yet supported by any published reaction data specific to this scaffold .

Quote Request

Request a Quote for Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.